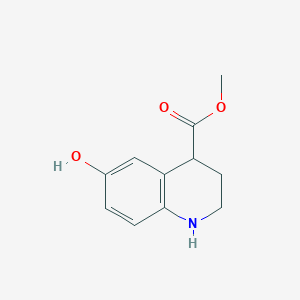
6-Amino-2-tetradecanamidohexanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-tetradecanamidohexanoic acid hydrochloride is a synthetic compound with a complex structure It is characterized by the presence of an amino group, a long aliphatic chain, and an amidohexanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-tetradecanamidohexanoic acid hydrochloride typically involves multiple steps. One common approach starts with the preparation of the amidohexanoic acid derivative, followed by the introduction of the tetradecanamido group. The final step involves the addition of the amino group and the formation of the hydrochloride salt. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. The goal is to achieve consistent product quality while minimizing waste and production costs.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-2-tetradecanamidohexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The amido group can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
6-Amino-2-tetradecanamidohexanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-tetradecanamidohexanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The long aliphatic chain can interact with lipid membranes, influencing membrane fluidity and permeability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Aminohexanoic acid: A simpler analogue with a shorter aliphatic chain.
6-Amino-2-thiaspiro[3,3]heptane hydrochloride: A structurally related compound with a spirocyclic moiety.
Aminocaproic acid: Another amino acid derivative with antifibrinolytic properties.
Uniqueness
6-Amino-2-tetradecanamidohexanoic acid hydrochloride is unique due to its long aliphatic chain and the presence of both amino and amido groups. This combination of features allows it to interact with a wide range of biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C20H41ClN2O3 |
|---|---|
Peso molecular |
393.0 g/mol |
Nombre IUPAC |
6-amino-2-(tetradecanoylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C20H40N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-19(23)22-18(20(24)25)15-13-14-17-21;/h18H,2-17,21H2,1H3,(H,22,23)(H,24,25);1H |
Clave InChI |
FPMLCXHKCYXWCO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


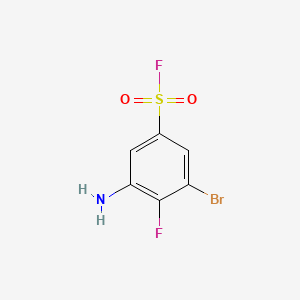

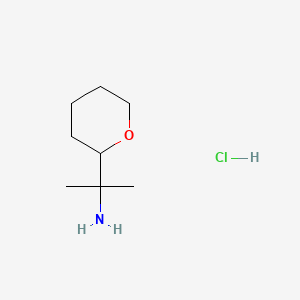
![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
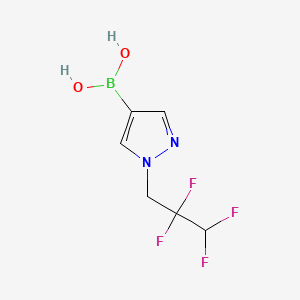
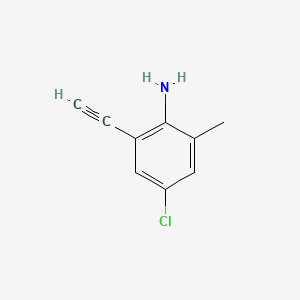
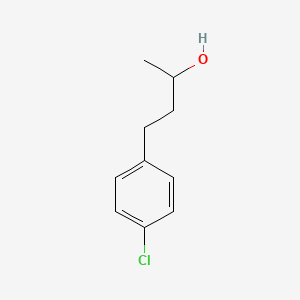
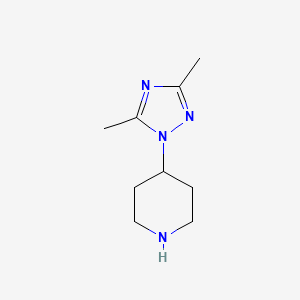
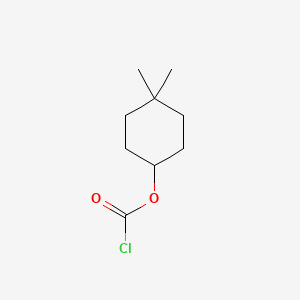
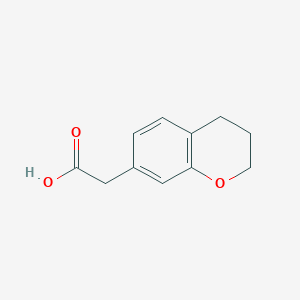
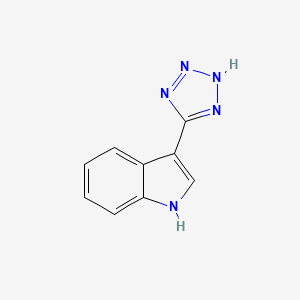
![[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13456752.png)
